2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
Overview
Description
2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole and nitrophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The mixture is stirred for an hour, followed by filtration and purification through flash column chromatography . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide involves interactions with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
Uniqueness
2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide is unique due to its combination of oxadiazole and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O5/c12-10(9-11(13)17-23-15-9)16-22-5-8(19)14-6-1-3-7(4-2-6)18(20)21/h1-4H,5H2,(H2,12,16)(H2,13,17)(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOBKYVYBJVGKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CON=C(C2=NON=C2N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CO/N=C(/C2=NON=C2N)\N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416447 | |
Record name | AC1NSH2Q | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-27-1 | |
Record name | AC1NSH2Q | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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